2,2-dimethyl-N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)propanamide
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Overview
Description
2,2-dimethyl-N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)propanamide is a complex organic compound with the molecular formula C15H20Cl3N3OS. This compound is notable for its unique structure, which includes a trichloromethyl group and a hydroxyanilino moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)propanamide typically involves multiple steps. One common method starts with the reaction of 2,2,2-trichloroethylamine with 2-hydroxyaniline in the presence of a carbothioylating agent. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trichloromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,2-dimethyl-N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbothioyl}amino)ethyl]propanamide
- 2,2-dimethyl-N-(2,2,2-trichloro-1-(2-oxo-1(2H)-pyrimidinyl)ethyl)propanamide
Uniqueness
2,2-dimethyl-N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H18Cl3N3O2S |
---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2,2,2-trichloro-1-[(2-hydroxyphenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C14H18Cl3N3O2S/c1-13(2,3)11(22)19-10(14(15,16)17)20-12(23)18-8-6-4-5-7-9(8)21/h4-7,10,21H,1-3H3,(H,19,22)(H2,18,20,23) |
InChI Key |
XOMJXSPJIQRWHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1O |
Origin of Product |
United States |
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